molecular formula C19H17NO3 B2608108 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 492997-60-1

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2608108
CAS No.: 492997-60-1
M. Wt: 307.349
InChI Key: VECQATGGKKNUFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact. These methods aim to make the production process more efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetic acid
  • 2-Methoxyphenol derivatives

Uniqueness

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQATGGKKNUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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